2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide-based compound featuring a 4-methylpiperazine moiety linked via an oxoethyl spacer to the benzo[de]isoquinoline-1,3-dione core. This structure confers unique electronic and steric properties, enabling applications in fluorescence imaging and biomolecular targeting. Notably, derivatives of this compound, such as IZNP-1, have been developed as G-quadruplex (G4) DNA ligands, which selectively intercalate into telomeric multimeric G4 structures, inducing apoptosis in cancer cells by disrupting telomere function . The 4-methylpiperazine group enhances solubility and modulates interactions with biological targets, while the naphthalimide core provides strong fluorescence and π-π stacking capabilities .
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-20-8-10-21(11-9-20)16(23)12-22-18(24)14-6-2-4-13-5-3-7-15(17(13)14)19(22)25/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHWINOYWSQVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[de]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate aromatic precursor.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[de]isoquinoline core is replaced by the piperazine derivative.
Oxidation and functionalization: The final steps often involve oxidation reactions to introduce the oxoethyl group and further functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzo[de]isoquinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activities, such as anti-inflammatory and anticancer properties, have been explored in various studies
Industry: Its fluorescent properties have been utilized in the development of sensors and imaging agents.
Mechanism of Action
The mechanism of action of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, its anticancer activity could be related to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to several naphthalimide and isoindoline-dione derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogues
Key Insights from Comparison
Structural Flexibility: The piperazine moiety is a common feature in many analogues, but its substitution pattern (e.g., 4-methyl, aryl sulfonyl, diphenylpropanoyl) significantly impacts bioactivity. The 4-methyl group in the target compound balances hydrophobicity and solubility, enhancing cellular uptake .
Core Modifications : Replacing the naphthalimide core with isoindoline-dione (as in ) reduces π-π stacking ability, critical for DNA intercalation, but may improve selectivity for enzyme targets like acetylcholinesterase .
Functional Group Effects :
- Electron-withdrawing groups (e.g., sulfonyl in SA1–SA7) increase cytotoxicity but may reduce specificity .
- Fluorescence properties are maximized in naphthalimide derivatives with extended conjugation (e.g., IZNP-1, Napht-4) .
Biological Applications: The target compound’s dual functionality (G4 binding and fluorescence) is unique among analogues, making it suitable for theranostic applications .
Research Findings and Structure-Activity Relationships (SAR)
- 4-Methylpiperazine vs. Other Piperazines : The 4-methyl group in the target compound improves pharmacokinetic properties compared to unsubstituted piperazines (e.g., SA1–SA7) by reducing metabolic degradation .
- Oxoethyl Spacer : The oxoethyl linker in the target compound provides conformational flexibility, enabling optimal binding to G4 DNA, whereas rigid linkers (e.g., naphthyl in Napht-4) favor photochemical applications .
- Substituent Effects on Fluorescence: Derivatives with electron-donating groups (e.g., 4-dimethylamino in 5b) exhibit redshifted emission, while bulky groups (e.g., diphenylpropanoyl in ) quench fluorescence .
Biological Activity
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly referred to as compound 326907-63-5, is a synthetic organic compound with a complex structure that includes a benzo[de]isoquinoline core and a piperazine moiety. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula of the compound is with a molecular weight of 337.37 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, its potential anticancer properties have been explored, suggesting mechanisms that involve the modulation of apoptotic pathways and cell cycle regulation.
Anti-inflammatory Properties
Studies have demonstrated that this compound can significantly reduce inflammation in vitro and in vivo. It has been shown to decrease levels of inflammatory markers in cell cultures and animal models, indicating its potential as an anti-inflammatory therapeutic agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways associated with cancer progression. In particular, studies have focused on its effects against various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds that share structural features.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Piperazine moiety | Anti-inflammatory |
| N-(4-methylpiperazin-1-yl)benzimidazo[2,1-a]benz[de]isoquinoline | Similar core structure | Fluorescent sensor |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a reduction in cell viability of human cancer cell lines by approximately 50% at concentrations ranging from 10 to 50 µM. The study also noted alterations in cell morphology indicative of apoptosis.
- In Vivo Models : In animal models of induced inflammation, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
